2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid
Overview
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boron atom within a dioxaborolane ring and a trifluoromethyl group attached to a benzoic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. This reaction forms the boronic ester intermediate.
Hydrolysis: The boronic ester intermediate is then hydrolyzed under acidic conditions to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form the corresponding methyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Methyl Derivatives: Formed through reduction of the trifluoromethyl group.
Scientific Research Applications
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Research: Utilized in the study of biological pathways and mechanisms, including enzyme-catalyzed reactions and signal transduction.
Mechanism of Action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and stability, contributing to its overall effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: Lacks the boronic acid group, limiting its use in coupling reactions.
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine moiety instead of the benzoic acid moiety, leading to different applications and reactivity.
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid is unique due to the combination of the boronic acid group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and increased stability in biological systems. The presence of both functional groups makes this compound versatile and valuable in various fields of research.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-8(14(16,17)18)5-6-9(10)11(19)20/h5-7H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCOUWIBHDXHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135345 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400976-18-2 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400976-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.